molecular formula C16H24BrNO2 B4933432 4-[6-(2-bromophenoxy)hexyl]morpholine

4-[6-(2-bromophenoxy)hexyl]morpholine

Cat. No.: B4933432
M. Wt: 342.27 g/mol
InChI Key: NQTPECCGKYHMAH-UHFFFAOYSA-N
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Description

4-[6-(2-Bromophenoxy)hexyl]morpholine is a morpholine derivative characterized by a six-membered heterocyclic ring containing one nitrogen atom, linked via a hexyl chain to a 2-bromophenoxy group. The bromine atom on the aromatic ring enhances its reactivity in nucleophilic substitution reactions, while the hexyl chain contributes to hydrophobicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

4-[6-(2-bromophenoxy)hexyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2/c17-15-7-3-4-8-16(15)20-12-6-2-1-5-9-18-10-13-19-14-11-18/h3-4,7-8H,1-2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTPECCGKYHMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below summarizes key structural features and properties of 4-[6-(2-bromophenoxy)hexyl]morpholine and related compounds:

Compound Name Substituents on Aromatic Ring Chain Length/Group Molecular Weight Key Properties/Applications Reference
This compound 2-Bromo Hexyl ~370 (estimated) High hydrophobicity; potential pharmaceutical intermediate Target
4-[6-(2-bromo-4,5-dimethylphenoxy)hexyl]morpholine 2-Bromo, 4,5-dimethyl Hexyl 370.32 Increased steric hindrance; enhanced binding to hydrophobic pockets
4-[(2-bromo-4-methylphenoxy)acetyl]morpholine 2-Bromo, 4-methyl Acetyl 314.17 Polar acetyl group; reduced hydrophobicity
N-[(2-Bromoethoxy)carbonyl]morpholine None (ethoxy chain) Ethoxy 238 Higher solubility in polar solvents
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine 2-Bromo, 6-fluoro, 3-CF3 Benzoyl 356.11 Electron-withdrawing groups; improved metabolic stability
4-[(4-Bromo-3-methoxyphenyl)methyl]morpholine 4-Bromo, 3-methoxy Methyl - Electron-donating methoxy; altered reactivity

Key Comparisons

Reactivity
  • Bromine Position and Electronic Effects: The 2-bromo substituent in the target compound facilitates nucleophilic aromatic substitution. In contrast, electron-withdrawing groups (e.g., trifluoromethyl in ) increase the electrophilicity of the aromatic ring, enhancing bromine’s reactivity . Methoxy groups () act as electron donors, reducing reactivity .
Solubility and Lipophilicity
  • The hexyl chain increases hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability. Analogs with polar groups (e.g., acetyl in ) exhibit higher solubility in polar solvents .

Research Findings

  • Biological Activity : Compounds with trifluoromethyl groups () show enhanced metabolic stability, a trait valuable in drug design . Methyl-substituted analogs () demonstrate improved binding to hydrophobic protein pockets .
  • Optical Properties: Polymers with phenoxyhexyl groups (–4) exhibit UV absorption peaks (~560–585 nm) and fluorescence under specific conditions, highlighting the role of chain length in optical behavior .

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